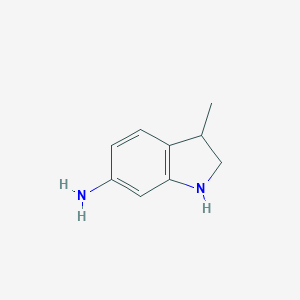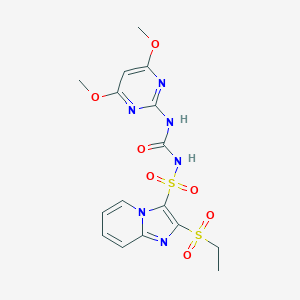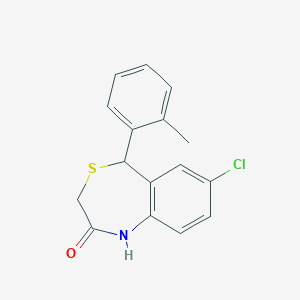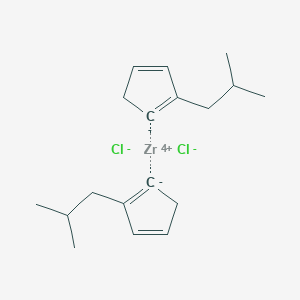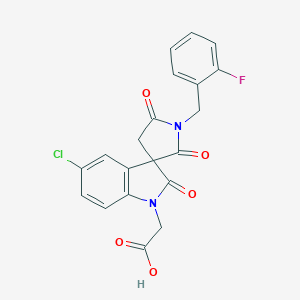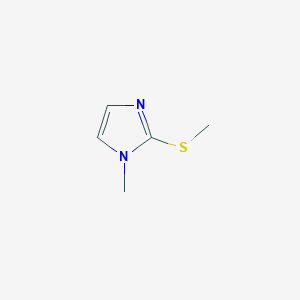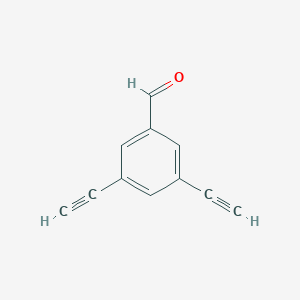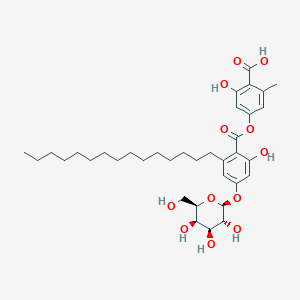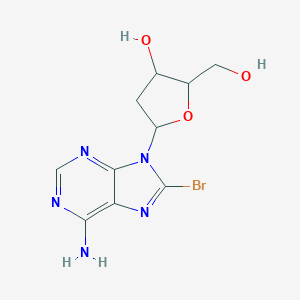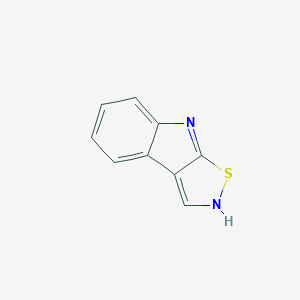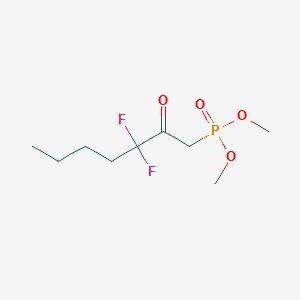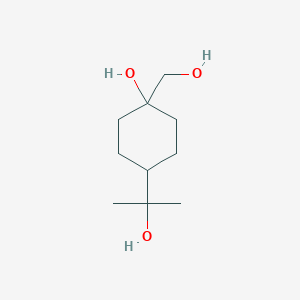
3,4,5-三甲氧基肉桂醇
描述
3,4,5-Trimethoxycinnamyl alcohol is a phenylpropanoid compound with the molecular formula C12H16O4. It is characterized by the presence of three methoxy groups attached to the cinnamyl alcohol structure. This compound is known for its significant antimicrobial and cytotoxic activities .
科学研究应用
3,4,5-Trimethoxycinnamyl alcohol has a wide range of scientific research applications:
Chemistry: Used as a synthetic precursor for the preparation of various derivatives and analogs.
Industry: Utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
作用机制
Target of Action
3,4,5-Trimethoxycinnamyl alcohol is a natural phenolic compound It is known to exhibit significant antimicrobial and cytotoxic activities , suggesting that it may interact with a variety of cellular targets involved in these processes.
Mode of Action
Given its antimicrobial and cytotoxic activities , it is likely that this compound interacts with its targets in a way that disrupts essential cellular processes, leading to cell death
Biochemical Pathways
Given its antimicrobial and cytotoxic activities , it can be inferred that this compound likely affects pathways related to cell survival and proliferation
Result of Action
3,4,5-Trimethoxycinnamyl alcohol has been reported to exhibit significant antimicrobial and cytotoxic activities . This suggests that the molecular and cellular effects of this compound’s action may include the disruption of essential cellular processes, leading to cell death.
生化分析
Biochemical Properties
3,4,5-Trimethoxycinnamyl alcohol shows significant antimicrobial and cytotoxic activities
Cellular Effects
The cellular effects of 3,4,5-Trimethoxycinnamyl alcohol are not well studied. It has been reported to show significant antimicrobial and cytotoxic activities , suggesting that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
准备方法
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxycinnamyl alcohol can be synthesized through various synthetic routes. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions typically include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), or acetone .
Industrial Production Methods
Industrial production of 3,4,5-Trimethoxycinnamyl alcohol often involves the extraction of natural sources, such as the root of Acorus gramineus. The compound is then purified and isolated using various chromatographic techniques .
化学反应分析
Types of Reactions
3,4,5-Trimethoxycinnamyl alcohol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivative.
Substitution: The methoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxycinnamaldehyde or 3,4,5-trimethoxycinnamic acid.
Reduction: Formation of 3,4,5-trimethoxyphenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 3,4-Dimethoxycinnamyl alcohol
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
3,4,5-Trimethoxycinnamyl alcohol is unique due to the presence of three methoxy groups, which enhance its biological activity compared to similar compounds with fewer methoxy groups. This structural feature contributes to its potent antimicrobial and cytotoxic properties .
属性
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDDMDAKGIRCPP-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284458 | |
| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30273-62-2, 1504-56-9 | |
| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxycinnamyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxycinnamyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 3,4,5-trimethoxycinnamyl alcohol?
A1: 3,4,5-Trimethoxycinnamyl alcohol is a natural product found in various plant species. It has been isolated from the aerial parts of Juniperus phoenicea L., where it occurs alongside other compounds like juniperoside and rosarin []. It has also been identified in Croton draco (Euphorbiaceae), a plant known to contain a diverse array of diterpenes, alkaloids, and other compounds [].
Q2: Has 3,4,5-trimethoxycinnamyl alcohol been investigated for potential biological activity?
A2: While not extensively studied, 3,4,5-trimethoxycinnamyl alcohol has been part of preliminary toxicological studies. Research on rats suggests that the compound, administered at a dose of 300 µg/rat/day for 14 days, did not cause significant changes in hematological parameters, blood biochemistry, or histopathology of major organs. This suggests potential safety for further clinical exploration, though more comprehensive studies are necessary [].
Q3: Can 3,4,5-trimethoxycinnamyl alcohol be chemically modified to synthesize other compounds?
A3: Yes, 3,4,5-trimethoxycinnamyl alcohol can be used as a starting material in organic synthesis. It can be esterified with cinnamic acid derivatives using Steglich esterification to yield cinnamyl cinnamate esters []. These esters are important precursors for the synthesis of aryltetralin and arylnaphthalene lignans, compounds with known anticancer properties [].
Q4: Are there any challenges in working with 3,4,5-trimethoxycinnamyl alcohol in the laboratory?
A4: Research indicates that 3,4,5-trimethoxycinnamyl alcohol can be unstable during purification processes like column chromatography []. This instability can lead to lower yields of desired products, like cinnamyl cinnamate esters, and the formation of side products. Direct esterification of crude 3,4,5-trimethoxycinnamyl alcohol, without prior purification, might be necessary to improve yields [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



